

Using GS967 in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GS967

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Application Notes and Protocols for the Use of GS967 in hiPSC-CMs

For Researchers, Scientists, and Drug Development Professionals

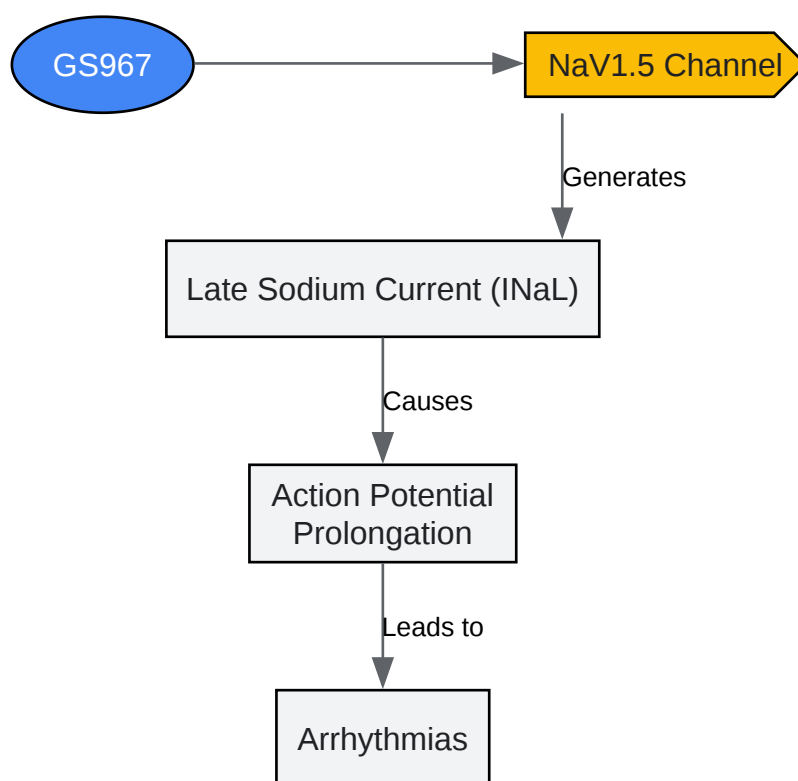
These application notes provide a comprehensive guide for utilizing **GS967**, a potent and selective inhibitor of the late sodium current (INaL), in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). This document outlines the mechanism of action, key applications, detailed experimental protocols, and expected outcomes, facilitating the use of **GS967** in cardiac research and drug discovery.

GS967 has emerged as a valuable pharmacological tool for studying the pathological roles of enhanced INaL in various cardiac channelopathies, such as Long QT Syndrome type 3 (LQT3), and for assessing the anti-arrhythmic potential of INaL inhibition.^{[1][2][3]} Its high selectivity for INaL over the peak sodium current (INaP) allows for the targeted investigation of aberrant sodium channel function without significantly affecting normal cardiac conduction.^{[1][2][3][4]}

Mechanism of Action

GS967 selectively blocks the late component of the cardiac sodium current (INaL), which is pathologically enhanced in certain genetic and acquired cardiac conditions.^{[1][2]} This enhanced INaL can lead to prolonged action potential duration (APD), early

afterdepolarizations (EADs), and triggered arrhythmias.[1][4] By inhibiting this persistent inward sodium current, **GS967** helps to shorten the APD and suppress arrhythmogenic activity.[1][4] The drug exhibits use-dependent block of the sodium channel, meaning its inhibitory effect is more pronounced at higher frequencies of channel activation.[5][6] It also accelerates the onset of slow inactivation and impairs recovery from inactivation of the sodium channels.[5]



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Caption: Mechanism of action of **GS967** in inhibiting the late sodium current.

Key Applications in hiPSC-CMs

- Disease Modeling: Investigating the electrophysiological consequences of SCN5A mutations that cause an increase in INaL, such as in LQT3.[1][4][7]
- Anti-Arrhythmic Drug Screening: Assessing the efficacy of INaL inhibitors in correcting pro-arrhythmic phenotypes in hiPSC-CMs derived from patients with inherited channelopathies. [1][2]

- Safety Pharmacology: Evaluating the potential pro-arrhythmic or anti-arrhythmic effects of novel compounds by examining their impact on INaL.
- Basic Research: Elucidating the role of INaL in regulating cardiac excitability and repolarization in a human context.

Quantitative Data Summary

The following tables summarize the quantitative effects of **GS967** on various electrophysiological parameters in hiPSC-CMs as reported in the literature.

Table 1: Effect of **GS967** on Late Sodium Current (INaL) and Action Potential Duration (APD)

Cell Type	GS967 Concentration	Effect on INaL	Effect on APD90	Reference
SCN5A-1795insD hiPSC-CMs	300 nM	Significantly reduced	Significantly reduced	[4][7]
Scn5a-1798insD mouse CMs	50 nM	-	8 ± 2% decrease	[4]
Scn5a-1798insD mouse CMs	100 nM	-	13 ± 3% decrease	[4]
Scn5a-1798insD mouse CMs	300 nM	GS967-sensitive current of 0.7±0.1 pA/pF	20 ± 5% decrease	[4]

Table 2: Use-Dependent Block of Peak Sodium Current (INaP) by **GS967** and Other Compounds

Compound	IC50 for Use-Dependent Block (μ M)	Reference
GS967	0.07	[5] [6]
Eleclazine	0.6	[5] [6]
Ranolazine	7.8	[5] [6]
Lidocaine	133.5	[5] [6]
Lacosamide	158.5	[5] [6]

Experimental Protocols

Protocol 1: Measurement of Late Sodium Current (INaL) using Patch-Clamp Electrophysiology

This protocol describes the measurement of INaL in single hiPSC-CMs using the whole-cell patch-clamp technique.

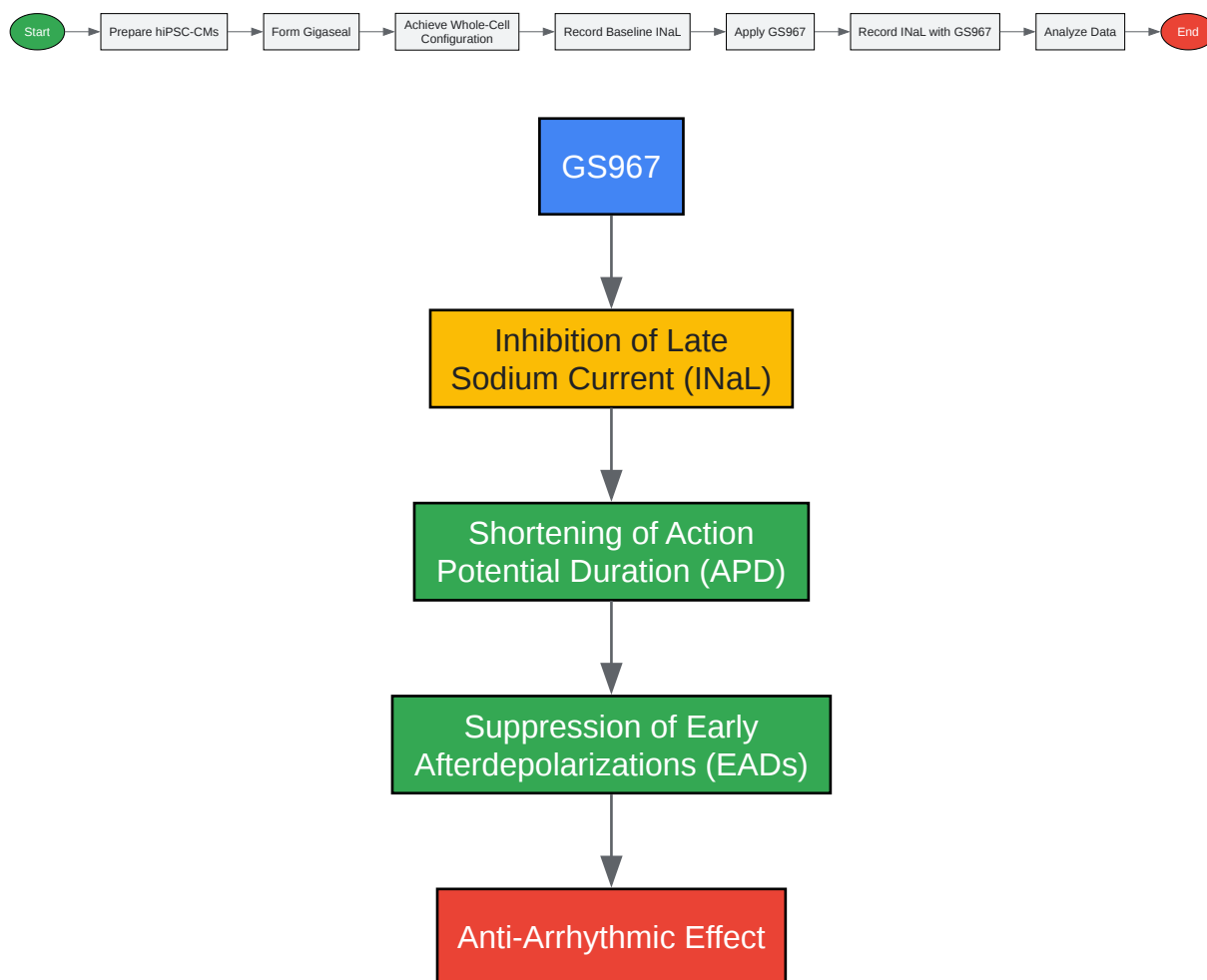
Materials:

- hiPSC-CMs cultured on glass coverslips
- Patch-clamp rig with amplifier and data acquisition system
- Borosilicate glass capillaries for pipette fabrication
- External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
- Internal solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES (pH 7.2 with CsOH)
- **GS967** stock solution (e.g., 10 mM in DMSO)

Procedure:

- Cell Preparation: Place a coverslip with beating hiPSC-CMs in the recording chamber on the microscope stage and perfuse with external solution.

- Pipette Fabrication and Filling: Pull patch pipettes with a resistance of 2-5 M Ω and fill with internal solution.
- Gigaseal Formation: Approach a single, healthy-looking hiPSC-CM with the patch pipette and apply gentle suction to form a gigaohm seal.
- Whole-Cell Configuration: Apply a brief, strong suction to rupture the cell membrane and achieve the whole-cell configuration.
- Voltage-Clamp Protocol:
 - Hold the cell at a membrane potential of -120 mV.
 - Apply a depolarizing step to -20 mV for 200 ms to inactivate peak I_{Na}.
 - Apply a slow voltage ramp from -20 mV to -100 mV over 500 ms to measure I_{NaL}.
- Data Acquisition: Record the current during the voltage ramp protocol.
- **GS967** Application: Perfuse the recording chamber with external solution containing the desired concentration of **GS967** (e.g., 300 nM). Allow 3-5 minutes for the drug to take effect.
- Post-Drug Recording: Repeat the voltage-clamp protocol to measure I_{NaL} in the presence of **GS967**.
- Data Analysis: Measure the amplitude of the tetrodotoxin (TTX)-sensitive current during the ramp protocol before and after **GS967** application to determine the extent of I_{NaL} inhibition.



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References

- 1. Anti-arrhythmic potential of the late sodium current inhibitor GS-458967 in murine Scn5a-1798insD+/- and human SCN5A-1795insD+/- iPSC-derived cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
- 7. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Using GS967 in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612228#using-gs967-in-human-induced-pluripotent-stem-cell-derived-cardiomyocytes-hipsc-cms]

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